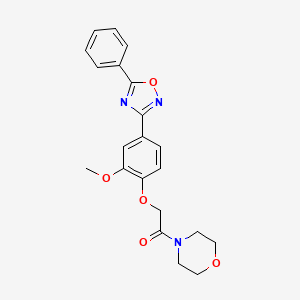
2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-1-morpholinoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-1-morpholinoethanone, also known as MOR-4, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been of interest to researchers in various fields.
Mécanisme D'action
The exact mechanism of action of 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-1-morpholinoethanone is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways involved in cancer and inflammation. Specifically, 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-1-morpholinoethanone has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects
2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-1-morpholinoethanone has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to have antioxidant activity and to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-1-morpholinoethanone in lab experiments is that it has been shown to have low toxicity, making it a safer alternative to other compounds that may be more harmful to cells and tissues. However, one limitation of using 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-1-morpholinoethanone in lab experiments is that it may not be effective in all types of cancer or inflammation, and further research is needed to determine its full range of potential applications.
Orientations Futures
There are several potential future directions for research on 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-1-morpholinoethanone. One area of interest is the development of new anti-cancer and anti-inflammatory drugs based on the structure of 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-1-morpholinoethanone. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-1-morpholinoethanone and to identify any potential side effects or limitations of its use in scientific research.
Méthodes De Synthèse
The synthesis of 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-1-morpholinoethanone involves several steps, including the reaction of 2-hydroxy-4-methoxybenzaldehyde with hydrazine hydrate to form 2-hydroxy-4-(1,2,4-oxadiazol-5-yl)aniline. This intermediate is then reacted with 2-chloroethyl morpholine hydrochloride to form the final product, 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-1-morpholinoethanone.
Applications De Recherche Scientifique
2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-1-morpholinoethanone has been studied for its potential applications in scientific research, particularly in the areas of cancer and inflammation. One study found that 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-1-morpholinoethanone inhibited the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. Another study found that 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-1-morpholinoethanone reduced inflammation in mice, indicating that it may have anti-inflammatory properties.
Propriétés
IUPAC Name |
2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-26-18-13-16(20-22-21(29-23-20)15-5-3-2-4-6-15)7-8-17(18)28-14-19(25)24-9-11-27-12-10-24/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIUZJSQGSFCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NOC(=N2)C3=CC=CC=C3)OCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




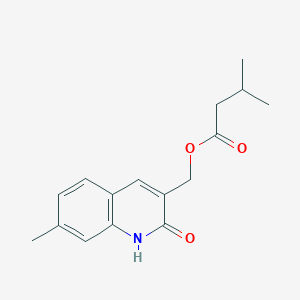
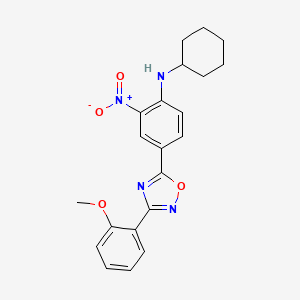
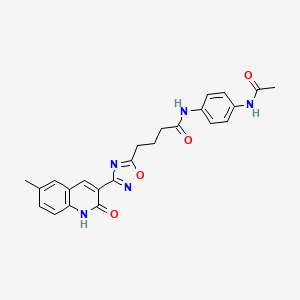
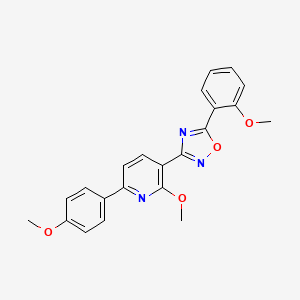
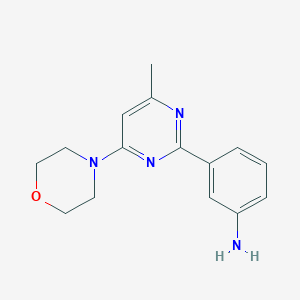

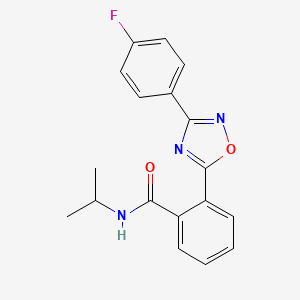


![methyl 2-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-amido]benzoate](/img/structure/B7692676.png)
